![molecular formula C10H12N2O3 B1429602 (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid CAS No. 1239746-66-7](/img/structure/B1429602.png)
(1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid
Overview
Description
(1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid, also known as THPA, is a synthetic compound that has been widely studied for its potential applications in various fields of research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of inflammatory mediators, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been found to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various fields of research. However, one limitation of (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid, including the development of new drugs for the treatment of inflammatory and neurodegenerative diseases, as well as further investigation into its mechanism of action and potential side effects. Additionally, the synthesis and characterization of new derivatives of (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid may lead to the discovery of compounds with even greater therapeutic potential.
Scientific Research Applications
(1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h5H,1-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMOYZYMZZTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.